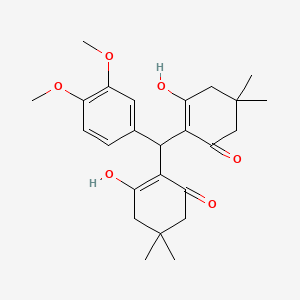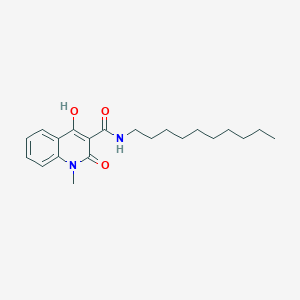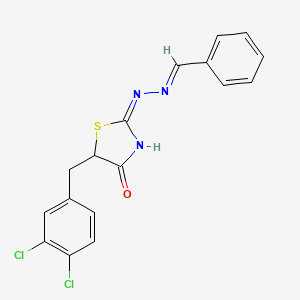![molecular formula C23H20ClN3O3 B11988580 2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide](/img/structure/B11988580.png)
2-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE is a complex organic compound that belongs to the class of hydrazones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE typically involves the condensation of 4-(benzyloxy)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the benzyloxy group.
Reduction: Reduction reactions may target the hydrazone linkage.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
Biologically, hydrazone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities in biological research.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets such as enzymes or receptors.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The pathways involved could include signal transduction pathways or metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-(4-Methoxybenzylidene)hydrazino)-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
- 2-(2-(4-Hydroxybenzylidene)hydrazino)-N-(3-chloro-4-methylphenyl)-2-oxoacetamide
Uniqueness
What sets 2-(2-(4-(BENZYLOXY)BENZYLIDENE)HYDRAZINO)-N-(3-CL-4-METHYLPHENYL)-2-OXOACETAMIDE apart from similar compounds is the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C23H20ClN3O3 |
|---|---|
Poids moléculaire |
421.9 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-16-7-10-19(13-21(16)24)26-22(28)23(29)27-25-14-17-8-11-20(12-9-17)30-15-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+ |
Clé InChI |
JFSVASXANYYGLW-AFUMVMLFSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11988498.png)

![2-(4-Fluorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11988516.png)

![4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine](/img/structure/B11988530.png)



![Diethyl 2-[5-(7H-purin-6-ylsulfanyl)pentanoylamino]pentanedioate](/img/structure/B11988558.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-ethoxyphenyl)propylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11988560.png)

![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11988565.png)
![N-(2-ethoxyphenyl)-2-{1-[(4-methylphenyl)sulfonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11988568.png)

